molecular formula C5H4Cl2N2O2 B8318916 3,5-dichloro-1H-pyrazol-1-acetic acid

3,5-dichloro-1H-pyrazol-1-acetic acid

Cat. No.: B8318916
M. Wt: 195.00 g/mol
InChI Key: USCOQELPUFUVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-1H-pyrazol-1-acetic acid is a useful research compound. Its molecular formula is C5H4Cl2N2O2 and its molecular weight is 195.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H4Cl2N2O2

Molecular Weight

195.00 g/mol

IUPAC Name

2-(3,5-dichloropyrazol-1-yl)acetic acid

InChI

InChI=1S/C5H4Cl2N2O2/c6-3-1-4(7)9(8-3)2-5(10)11/h1H,2H2,(H,10,11)

InChI Key

USCOQELPUFUVDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1Cl)CC(=O)O)Cl

Origin of Product

United States

Foundational & Exploratory

crystal structure analysis of dichloropyrazole acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Dichloropyrazole Acetic Acid Derivatives

Foreword: From Molecule to Medicine - The Structural Imperative

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents.[1] Dichloropyrazole acetic acid derivatives, in particular, have emerged as a promising class of compounds, exhibiting a wide range of biological activities that make them attractive candidates for development.[2][3] However, a molecule's therapeutic potential is intrinsically linked to its three-dimensional architecture. The precise arrangement of atoms dictates how a compound interacts with its biological target, influences its physicochemical properties like solubility and stability, and ultimately determines its efficacy and safety.[4][5]

This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals dedicated to elucidating the crystal structures of dichloropyrazole acetic acid derivatives. We move beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices. By grounding our discussion in the principles of single-crystal X-ray diffraction, we aim to equip you with the knowledge to not only perform the analysis but also to critically interpret the results, transforming structural data into actionable insights for rational drug design.[5][6]

The Foundation: Principles of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid.[7][8] The technique is founded on the principle that a crystal, with its highly ordered, repeating lattice of molecules, acts as a three-dimensional diffraction grating for X-rays.[8] When a beam of monochromatic X-rays strikes the crystal, the electrons of the constituent atoms scatter the X-rays. Due to the regular arrangement of atoms, most scattered waves interfere destructively. However, in specific directions, they interfere constructively, producing a diffraction pattern of discrete spots.[7]

The relationship between the crystal lattice, the angle of incidence, and the diffracted X-rays is described by Bragg's Law. By systematically rotating the crystal and recording the intensity and position of thousands of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the unit cell—the fundamental repeating block of the crystal.[8] From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and the overall molecular conformation.[7]

The Experimental Blueprint: A Validated Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-stage process, where the success of each step is contingent upon the quality of the preceding one. This section details a self-validating workflow, emphasizing critical decision points and quality control measures.

Diagram: Overall Workflow for Crystal Structure Analysis

Crystal_Structure_Analysis_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Dichloropyrazole Acetic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Initial Characterization (NMR, MS, IR) Purification->Characterization Solvent_Screen Solvent Solubility Screening Characterization->Solvent_Screen Growth_Method Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screen->Growth_Method Harvesting Crystal Selection & Harvesting Growth_Method->Harvesting Mounting Crystal Mounting & Cryo-cooling Harvesting->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Validation & Analysis (CIF Report) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: A comprehensive workflow from compound synthesis to final structure validation.

Prerequisite: Synthesis and Purity

The quality of the final crystal structure is fundamentally limited by the purity of the starting material. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

Protocol: Compound Purification

  • Synthesis: Synthesize the target dichloropyrazole acetic acid derivative using established organic chemistry methods.[1][9]

  • Primary Purification: Utilize techniques like flash chromatography to remove major impurities and reaction byproducts.

  • Final Purification: Perform a final recrystallization step. The purer the compound, the higher the probability of growing high-quality single crystals.[10]

  • Purity Verification: Confirm the purity and identity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >98% is highly recommended.

The Art and Science of Crystal Growth

Growing diffraction-quality crystals is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous powder.[11][12] A good crystal for SCXRD is typically 0.1–0.3 mm in all dimensions, transparent, and has well-defined faces.[12]

Causality Behind Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble.[11]

  • Too Soluble: If the compound is too soluble, it is difficult to achieve the supersaturation required for nucleation.

  • Too Insoluble: If the compound is insoluble, it will not dissolve to form the necessary solution.

  • The "Goldilocks" Zone: A solvent that requires gentle heating to fully dissolve the compound often works well, as slow cooling can then induce crystallization.

Common Crystal Growth Methodologies:

  • Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared, filtered to remove dust (which can act as unwanted nucleation sites), and left undisturbed in a loosely covered vial.[10][13] The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth.

  • Vapor Diffusion: This is often the most successful technique.[10] The compound is dissolved in a small amount of a "good" solvent (in which it is soluble) inside a small, open vial. This vial is then placed inside a larger, sealed container that contains a "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the good solvent).[13][14] The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Solvent Layering (Liquid-Liquid Diffusion): A concentrated solution of the compound is placed at the bottom of a narrow tube (like an NMR tube). A less dense, miscible anti-solvent is then carefully layered on top.[13][14] Crystals form at the interface as the solvents slowly diffuse into one another.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is carefully mounted and exposed to a focused beam of X-rays in a diffractometer.

Protocol: Single-Crystal X-ray Data Collection

  • Crystal Selection & Mounting: Under a microscope, select a single, well-formed crystal. Mount it on a cryoloop or glass fiber.[15]

  • Cryo-cooling (Critical Step): To prevent radiation damage from the high-intensity X-ray beam and improve data quality, the crystal is typically flash-cooled to a low temperature (e.g., 100 K or -173 °C) in a stream of cold nitrogen gas.[16]

  • Diffractometer Setup: The mounted crystal is placed in the diffractometer. Modern instruments use sensitive detectors like CCDs or CMOS detectors to capture the diffraction images.[8]

  • Data Collection Strategy: The instrument's software is used to determine the unit cell and crystal system. A data collection strategy is then devised to rotate the crystal through a series of angles, ensuring that a complete and redundant set of diffraction spots is measured.[17][18] The output is a series of images containing the diffraction pattern.

Data Processing and Structure Solution

The raw diffraction images must be processed to extract the intensity of each reflection.

  • Indexing and Integration: The software identifies the positions of the diffraction spots on the images to determine the unit cell parameters and space group (the internal symmetry of the crystal). It then integrates the intensity of each spot, subtracting the background noise.[17][18]

  • Scaling and Merging: Intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are averaged. A key quality indicator generated here is Rmerge , which measures the agreement between equivalent reflections. A low Rmerge value (typically < 10%) indicates good quality data.[15]

  • Solving the Phase Problem: The measured intensities provide the amplitudes of the structure factors, but not their phases. This is the "phase problem" of crystallography.[19] For small molecules like dichloropyrazole acetic acid derivatives, this is almost always solved using Direct Methods, which use statistical relationships between the strongest reflections to derive initial phase estimates.[19] This initial solution provides a rough electron density map.

Structure Refinement: From Model to Final Structure

The initial atomic model derived from the solution is refined to best fit the experimental data. This is an iterative process using a least-squares minimization algorithm.[16][20]

Protocol: Structure Refinement

  • Model Building: Atoms are fitted to the peaks in the initial electron density map.

  • Iterative Refinement: The positions and thermal parameters of the atoms are adjusted to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) based on the current atomic model.[19][20]

  • Anisotropic Refinement: Initially, atoms are modeled as isotropic spheres. In later stages, they are refined anisotropically, modeling them as ellipsoids to better represent their thermal motion.[16]

  • Hydrogen Atom Placement: Hydrogen atoms are often too small to be seen in the electron density map. They are typically placed in calculated geometric positions and refined using a "riding model".[21]

  • Validation: The quality of the final model is assessed using several metrics, most importantly the R1 factor . This value represents the agreement between the observed and calculated structure factors. For a good small-molecule structure, the final R1 should be below 5-7%.[16] The Goodness-of-Fit (GooF) should be close to 1.

Interpreting the Blueprint: From Data to Insight

The final output of a crystal structure analysis is typically a Crystallographic Information File (CIF), which contains all the information about the structure. This data is the key to understanding the molecule's behavior.

Primary Crystallographic Data

This table summarizes the essential data that defines the crystal structure.

ParameterDescriptionTypical Value/Information
Formula The chemical formula of the compound in the unit cell.e.g., C₁₁H₈Cl₂N₂O₂
Crystal System One of the seven crystal systems (e.g., monoclinic, orthorhombic).[19]Monoclinic
Space Group The specific symmetry of the crystal lattice (e.g., P2₁/c).[19]P2₁/c
Unit Cell Dimensions The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell.[19]a=9.3, b=9.8, c=16.4 Å; β=87.3°
Z The number of molecules in the unit cell.4
Final R indices R1 and wR2 values indicating the quality of the refinement.[16]R1 = 0.045, wR2 = 0.112
Goodness-of-Fit (GooF) Should be close to 1 for a good model.1.05

Note: The values in the table are illustrative, based on similar pyrazole structures.[22]

Molecular Geometry and Conformation

The refined structure provides precise measurements of:

  • Bond Lengths and Angles: These can be compared to standard values to identify any unusual strain or electronic effects within the molecule.

  • Torsion Angles: These define the conformation of the molecule, particularly the orientation of the dichlorophenyl ring relative to the pyrazole core and the conformation of the acetic acid side chain. This is critical for understanding how the molecule will fit into a protein's binding pocket.[23]

Intermolecular Interactions and Crystal Packing

The solid-state properties of a drug are governed by how molecules pack together in the crystal lattice. This packing is dictated by intermolecular interactions.[4]

  • Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Identifying these interactions is key to understanding the crystal's stability.

  • Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with electronegative atoms like oxygen or nitrogen.

  • π-π Stacking: The aromatic pyrazole and dichlorophenyl rings can stack on top of each other, contributing to crystal stability.

Understanding these interactions is not just academic; it is crucial for predicting and controlling polymorphism—the ability of a compound to exist in multiple crystal forms, each with different properties like solubility and bioavailability.[4]

Diagram: Conceptual View of Intermolecular Interactions

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_Pyrazole Pyrazole Ring (π-system) A_Acid Acetic Acid (-COOH) B_Pyrazole Pyrazole Ring (π-system) A_Pyrazole->B_Pyrazole π-π Stacking A_Cl Dichlorophenyl (-Cl) B_Acid Acetic Acid (-COOH) A_Acid->B_Acid Hydrogen Bond (O-H···O) A_Cl->B_Acid Halogen Bond (C-Cl···O) B_Cl Dichlorophenyl (-Cl)

Caption: Key non-covalent forces that direct crystal packing.

Linking Structure to Activity (SAR)

The ultimate goal for drug development professionals is to correlate the three-dimensional structure with biological activity.[24][25] Crystal structure analysis provides the empirical data for this correlation. For instance, the analysis might reveal that a specific conformation, stabilized by an intramolecular hydrogen bond, is the "active" conformation. It can show how the positions of the chlorine atoms influence the molecule's electrostatic surface potential, which is critical for receptor binding.[23] This structural knowledge allows for the rational, targeted modification of the molecule to enhance potency and selectivity, accelerating the drug development cycle.[2][26]

Conclusion: The Power of Atomic Precision

The is an indispensable tool in the arsenal of the medicinal chemist and drug developer. It elevates drug design from a process of trial and error to a science of atomic precision. By providing an unambiguous view of a molecule's three-dimensional reality, it illuminates the subtle interplay of conformation and intermolecular forces that dictate its biological function and pharmaceutical properties. The methodologies and principles outlined in this guide provide a robust framework for obtaining and interpreting high-quality structural data, empowering researchers to make informed decisions that pave the way for the development of safer and more effective medicines.

References

  • Beshir, A. B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Frontiers in Chemistry, 10, 1094337. Available at: [Link]

  • Kaur, H., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2739-2752. Available at: [Link]

  • Various Authors. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. Available at: [Link]

  • Lange, J. H. M., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(24), 4904-4916. Available at: [Link]

  • Sharma, R., et al. (2023). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Bioactive Compounds, 19. Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Available at: [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Crystallography in Drug Development. OMICS International. Available at: [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

  • Netterwald, J. (2007). Crystallography Illuminates Drug Targets. Drug Discovery and Development. Available at: [Link]

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Available at: [Link]

  • Singh, S., & Kumar, V. (2025). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Kumar, D., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(35), 22769-22785. Available at: [Link]

  • Kumar, D., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Martin, J. D. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Available at: [Link]

  • Watkin, D. J. (n.d.). Structure refinement: some background theory and practical strategies. MIT OpenCourseWare. Available at: [Link]

  • Mphahlele, K., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Mphahlele, K., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Müller, P. (2009). Crystal structure refinement. Oxford Scholarship Online. Available at: [Link]

  • Read, R. J., & Roversi, P. (2018). X-ray data processing. Essays in Biochemistry, 62(4), 545-554. Available at: [Link]

  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania Department of Chemistry. Available at: [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • The University of Oklahoma. (n.d.). Structure Refinement. Available at: [Link]

  • Watkin, D. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2155. Available at: [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

  • MIT Libraries. (n.d.). Cambridge Structural Database (CSD). Available at: [Link]

  • HPC @ NIH. (n.d.). Cambridge Structural Database/WebCSD. Available at: [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Available at: [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4991. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of dichloridotetrakis(4-methyl-1H-pyrazole-κN)nickel(II) acetonitrile disolvate. ResearchGate. Available at: [Link]

  • IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science and Engineering Technology, 10(9). Available at: [Link]

  • Gupta, V. K., et al. (2025). Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole. European Journal of Chemistry. Available at: [Link]

  • Szakonyi, Z., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2025(3), M1978. Available at: [Link]

Sources

Methodological & Application

peptide coupling reagents for 3,5-dichloro-1H-pyrazol-1-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Peptide Coupling Strategies for 3,5-Dichloro-1H-pyrazol-1-acetic Acid

Executive Summary

This guide details the optimized protocols for generating amide bonds using This compound . While this building block is structurally stable, the electron-withdrawing nature of the dichloropyrazole core and the potential for steric occlusion require specific activation strategies. This note moves beyond generic "mix-and-stir" procedures, offering a mechanistic rationale for reagent selection (HATU vs. T3P vs. Acid Chlorides) to ensure high yield and purity in drug discovery and process chemistry workflows.

Chemical Context & Challenges

The this compound moiety is a privileged scaffold in medicinal chemistry, often found in ion channel modulators and anti-inflammatory agents.

  • Electronic Deactivation: The two chlorine atoms at positions 3 and 5 exert a strong inductive effect (

    
    ), pulling electron density from the pyrazole ring. While the methylene spacer (
    
    
    
    ) insulates the carboxylic acid, the overall lipophilicity and reduced nucleophilicity of the carboxylate can slow down the initial activation step.
  • Solubility Profile: The dichloropyrazole core renders the molecule lipophilic. It displays poor solubility in water and ether but dissolves readily in DMF, DMSO, and substituted THF (e.g., 2-MeTHF).

  • Side Reaction Risks:

    • N-Acyl Urea Formation: Slow amine attack on the active ester (common with sterically hindered amines) can lead to rearrangement to the unreactive

      
      -acyl urea byproduct when using carbodiimides (EDC/DCC).
      
    • Aggregates: The flat, hydrophobic ring system can cause

      
      -stacking aggregation in concentrated solutions, hindering kinetics.
      

Reagent Selection Matrix

The choice of coupling reagent should be dictated by the properties of the amine partner and the scale of the reaction.

FeatureProtocol A: HATU Protocol B: T3P® Protocol C: Acid Chloride
Primary Use Case Discovery / HTS / Milligram scaleProcess / Gram to Kg scale / Green ChemNon-nucleophilic amines (Anilines)
Coupling Mechanism OAt-active ester (Fast)Mixed Anhydride (Controlled)Acyl Chloride (Aggressive)
Byproducts Tetramethylurea (water soluble), HOAtWater-soluble phosphatesHCl, gases
Purification Likely requires ChromatographyAqueous extraction (No Column)Evaporation / Extraction
Cost HighModerateLow
Atom Economy PoorExcellentGood

Decision Logic & Workflow

The following decision tree guides the chemist to the optimal protocol based on substrate constraints.

ReagentSelection Start Start: this compound AmineCheck Analyze Amine Partner Start->AmineCheck IsScale Is Scale > 5g? AmineCheck->IsScale IsWeak Is Amine Weakly Nucleophilic? (e.g., electron-poor aniline) IsScale->IsWeak No T3P Protocol B: T3P (Process/Scalable) IsScale->T3P Yes (Green/Workup) HATU Protocol A: HATU (Standard Discovery) IsWeak->HATU No (Aliphatic/Primary) AcidCl Protocol C: Oxalyl Chloride (High Reactivity) IsWeak->AcidCl Yes (pKa < 4)

Figure 1: Reagent selection logic based on scale and amine nucleophilicity.

Detailed Protocols

Protocol A: HATU Activation (The "Gold Standard" for Discovery)

Best for: Small scale, rapid synthesis, valuable amines.

Mechanism: HATU generates a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance, accelerating the amine attack.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: Ensure the solution is basic (pH > 8 on wet paper) to deprotonate the acid.

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the active ester.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by LCMS.

  • Workup: Dilute with Ethyl Acetate. Wash 3x with saturated

    
    , 1x with saturated 
    
    
    
    , and 1x with Brine. Dry over
    
    
    and concentrate.
Protocol B: T3P® (Propylphosphonic Anhydride) (The "Process" Choice)

Best for: Scale-up (>1g), avoiding column chromatography, "Green" chemistry.

Mechanism: T3P acts as a Lewis acid to form a mixed anhydride. The byproduct is a water-soluble cyclic phosphonate, allowing the product to be isolated simply by phase separation.

Materials:

  • Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Pyridine is preferred to suppress epimerization if the amine is chiral.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Slurry: Combine the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (concentration 0.2 – 0.5 M).

  • Base: Add Pyridine (3.0 equiv). The mixture may remain a suspension.

  • Addition: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

    • Exotherm Alert: This reaction is exothermic. For scales >10g, cool to 0°C during addition.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Workup (The "Magic" Step):

    • Add water directly to the reaction flask.

    • Separate layers.

    • Wash organic layer with 1N HCl (removes Pyridine and excess amine).

    • Wash with 1N NaOH (removes unreacted pyrazole acid and T3P byproducts).

    • Concentrate. Result is often >95% pure without chromatography.

Protocol C: Acid Chloride (The "Problem Solver")

Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU fails.

Materials:

  • Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Cat.[1][2][3][4][5] DMF (1-2 drops)

  • Solvent: DCM (Dichloromethane).

Step-by-Step:

  • Activation: Suspend the acid in anhydrous DCM (0.2 M) under Nitrogen.

  • Catalyst: Add 1 drop of anhydrous DMF.

  • Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv). Gas evolution (

    
    , 
    
    
    
    ) will occur. Stir for 1 hour until gas evolution ceases and the solution clears.
  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh DCM.

  • Coupling: Add this solution dropwise to a solution of the Amine (1.0 equiv) and Et3N (2.0 equiv) in DCM at 0°C.

  • Workup: Standard aqueous wash (HCl/NaHCO3).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (HATU) Steric hindrance or aggregation.Switch to Protocol C (Acid Chloride) or heat HATU reaction to 50°C (monitor closely).
Racemization (of Amine) High basicity or over-activation.Use Protocol B (T3P) with Pyridine at 0°C. Avoid DMF; use EtOAc.
Precipitate in T3P rxn Product insolubility.Add a co-solvent like NMP or DMF (10% v/v) to the EtOAc mixture.
Hydrolysis of Ester Wet solvents.The dichloropyrazole ester is moisture sensitive. Ensure solvents are anhydrous (<200 ppm water).

Visualization of T3P Workflow

T3P_Workflow Mix 1. Mix Acid + Amine (in EtOAc) Base 2. Add Pyridine (Base) Mix->Base T3P_Add 3. Add T3P (Dropwise) Base->T3P_Add React 4. Stir 2-12h (RT) T3P_Add->React Wash_Acid 5. Wash 1N HCl (Removes Base/Amine) React->Wash_Acid Wash_Base 6. Wash 1N NaOH (Removes Acid/T3P byproduct) Wash_Acid->Wash_Base Final Pure Product (Evaporation) Wash_Base->Final

Figure 2: The T3P "Green" Workflow, highlighting the simplified purification process.

References

  • Standard HATU Protocols

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][6] J. Am. Chem. Soc.1993 , 115, 4397.

  • T3P (Propylphosphonic Anhydride)

    • Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J.[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Org.[5][7] Lett.2011 , 13, 5048–5051.[7]

  • Process Chemistry of Pyrazoles

    • Faeh, C. et al. "A Scalable Synthesis of a Pyrazole-Based inhibitor." Org.[7] Process Res. Dev.2016 , 20, 1269.

  • Reagent Guides

    • Sigma-Aldrich (Merck). "Peptide Coupling Reagents: Application Guide."

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dichloro-1H-pyrazol-1-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3,5-dichloro-1H-pyrazol-1-acetic acid by recrystallization

Audience: Process Chemists, Drug Development Scientists, and Research Associates. Objective: Provide an authoritative, self-validating guide for the purification of this compound (DCP-AA) via recrystallization, addressing common failure modes and impurity profiles.

Core Technical Overview

This compound is a critical intermediate in the synthesis of agrochemicals (fungicides) and pharmaceutical scaffolds. Its synthesis typically involves the N-alkylation of 3,5-dichloropyrazole with chloroacetic acid (or ethyl chloroacetate followed by hydrolysis) under basic conditions.

Key Purification Challenges:

  • Starting Material Contamination: Unreacted 3,5-dichloropyrazole is a common non-polar impurity.

  • Regioisomerism: While 3,5-dichloro substitution is symmetric in the parent pyrazole due to tautomerism, N-alkylation fixes the position. However, impurities from the precursor synthesis (e.g., 3,4-dichloro isomers) can persist.

  • Solubility Profile: The compound behaves as a carboxylic acid (soluble in base, insoluble in acid) but possesses a lipophilic dichloropyrazole core, making it prone to "oiling out" in purely aqueous systems.

Troubleshooting Guide & FAQs

Category A: Solvent Selection & Solubility

Q1: What is the optimal solvent system for recrystallizing this compound? A: The most robust system is Ethanol/Water (EtOH/H₂O) , typically in a 1:1 to 1:2 ratio.

  • Why: The compound has high solubility in hot ethanol but low solubility in water. The water acts as an anti-solvent to induce crystallization while keeping inorganic salts (from the alkylation step) in solution.

  • Alternative: For strictly organic impurities (non-polar byproducts), Toluene is an excellent alternative. The product is soluble in boiling toluene but crystallizes well upon cooling, whereas polar tars remain insoluble or stick to the flask walls.

Q2: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution temperature is above the melting point of the solvated product or the anti-solvent was added too quickly.

  • Fix 1 (Seeding): Retain a small amount of crude solid. Cool the solution to just above the cloud point and add the seed crystals.

  • Fix 2 (Solvent Adjustment): If using EtOH/Water, increase the ethanol content slightly. Oiling out often indicates the mixture is too polar (too much water).

  • Fix 3 (Slow Cooling): Insulate the flask to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, promoting oil formation.

Category B: Impurity Removal

Q3: I still see unreacted 3,5-dichloropyrazole in my NMR/HPLC. How do I remove it? A: Recrystallization alone may not be sufficient if the starting material level is high (>5%). You must perform an Acid-Base Workup before recrystallization.

  • Dissolve the crude solid in dilute NaOH (1M). The product forms the water-soluble sodium salt.

  • The unreacted 3,5-dichloropyrazole is non-acidic and lipophilic; it will remain undissolved or suspended.

  • Extract the aqueous layer with Ethyl Acetate or Dichloromethane to remove the unreacted pyrazole.

  • Acidify the aqueous layer with HCl to pH 1-2 to precipitate the purified acid.

  • Then proceed to recrystallization.[1]

Q4: The crystals are off-white or brownish. How do I improve color? A: Use Activated Charcoal (Carbon) .

  • Protocol: Dissolve the crude material in the hot crystallization solvent (e.g., boiling ethanol). Add activated charcoal (1-3 wt%). Stir at reflux for 15-30 minutes. Filter hot through a Celite pad to remove the charcoal. Then add the anti-solvent (water) or cool the filtrate.

Experimental Protocol: Recrystallization Workflow

Method: Mixed-Solvent Recrystallization (Ethanol/Water)

Reagents:

  • Crude this compound[2]

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

Step-by-Step Procedure:

  • Dissolution: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol. Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete.

  • Charcoal Treatment (Optional): If the solution is colored, remove the heat source briefly, add 0.5 g activated charcoal, and reflux for 15 mins. Filter hot through a pre-warmed funnel/Celite.

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add hot Water (approx. 60-70°C) dropwise.

    • Endpoint: Stop adding water when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization: Remove from heat. Cover the flask and allow it to cool slowly to room temperature undisturbed.

    • Tip: Once at room temperature, place in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold Ethanol/Water (1:2 mixture).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6-12 hours.

Data Summary & Solvent Compatibility

Table 1: Solvent Screening Data (Estimated Trends)

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal ProfileRecommendation
Ethanol/Water HighLowExcellent for salts & polar tarsPrimary Choice
Toluene HighLowGood for non-polar byproductsSecondary Choice
Ethyl Acetate ModerateModeratePoor yield (too soluble cold)Not Recommended
Water (pH 1) LowInsolubleN/A (Used for precipitation)Workup Only
DCM/Hexane ModerateLowGood for final polishingSpecialized Use

Process Visualization (Graphviz)

The following diagram illustrates the decision logic for purification, distinguishing between simple recrystallization and the need for prior acid-base extraction.

PurificationProcess Start Crude this compound CheckPurity Check Purity (HPLC/TLC) Is Starting Material Present? Start->CheckPurity AcidBaseStart Acid-Base Workup Required CheckPurity->AcidBaseStart Yes (>5% SM) RecrystStart Recrystallization Process CheckPurity->RecrystStart No (High Purity) DissolveBase Dissolve in 1M NaOH (Forms soluble Na-salt) AcidBaseStart->DissolveBase Extract Extract with EtOAc/DCM (Removes unreacted Pyrazole) DissolveBase->Extract Acidify Acidify Aqueous Layer (HCl) Precipitate Product Extract->Acidify FilterCrude Filter & Dry Precipitate Acidify->FilterCrude FilterCrude->RecrystStart DissolveHot Dissolve in Hot Ethanol RecrystStart->DissolveHot AddWater Add Hot Water until Turbid (Anti-Solvent) DissolveHot->AddWater Cooling Slow Cooling -> 0°C AddWater->Cooling Filtration Vacuum Filtration & Wash Cooling->Filtration FinalProduct Pure this compound Filtration->FinalProduct

Caption: Decision tree for the purification of this compound, integrating acid-base workup for starting material removal and mixed-solvent recrystallization.

References

  • University of Massachusetts Amherst. Recrystallization: Theory and Practice. (General principles of solvent selection and troubleshooting oiling out). [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (3,5-Dimethylpyrazol-1-yl)acetic acid. (Analogous compound properties and solubility data). [Link]

  • Google Patents.Method for purifying pyrazoles (WO2011076194A1).

Sources

Technical Support Center: Resolving Solubility Challenges of 3,5-dichloro-1H-pyrazol-1-acetic acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 3,5-dichloro-1H-pyrazol-1-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of solubilizing this compound in aqueous solutions. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address challenges you may encounter during your experiments.

I. Foundational Knowledge: FAQs

This section provides answers to common initial questions regarding the handling and properties of this compound.

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited water solubility of this compound stems from a combination of its molecular features. The dichlorinated pyrazole ring is relatively nonpolar and hydrophobic. While the acetic acid moiety provides a site for ionization and potential hydrogen bonding, the overall lipophilicity of the molecule can dominate, leading to low intrinsic solubility in water.[1]

Q2: I'm observing inconsistent results in my experiments. Could solubility be the culprit?

Q3: Is it acceptable to use a small amount of undissolved material in my experiments?

A3: It is strongly advised against. The presence of undissolved solid means your solution is saturated, but the exact concentration is unknown and likely not at your target concentration. For accurate and reproducible data, the compound must be fully in solution.[2]

II. Troubleshooting Guides: Step-by-Step Solutions

This section offers detailed, practical guidance for overcoming specific solubility challenges.

Guide 1: Basic Aqueous Solubilization is Failing

Issue: "I've attempted to dissolve this compound in water or a simple buffer (e.g., PBS), but it remains a suspension or precipitate forms over time."

Root Cause Analysis: The intrinsic solubility of the compound in neutral aqueous media is likely very low. The carboxylic acid group is not sufficiently ionized at neutral pH to overcome the hydrophobicity of the dichlorinated pyrazole core.

Troubleshooting Workflow:

Caption: Decision workflow for initial solubilization failures.

Detailed Protocol 1: pH-Mediated Solubilization

This method leverages the acidic nature of the carboxylic acid group. By increasing the pH, we can deprotonate the acid, forming a more polar and water-soluble carboxylate salt.[3][4][5]

  • Initial Assessment: Attempt to dissolve a small, known quantity of the compound in your target aqueous buffer (e.g., PBS pH 7.4) to confirm insolubility.

  • pH Adjustment:

    • Prepare a solution of a suitable base, such as 0.1 M NaOH.

    • Add the this compound to your desired volume of water or buffer.

    • While stirring, add the basic solution dropwise until the compound fully dissolves. Monitor the pH of the solution. A pH above 8.0 is often a good starting point.

  • Neutralization (if required): If your experiment requires a near-neutral pH, you can carefully back-titrate the solution with a dilute acid (e.g., 0.1 M HCl) to the desired final pH.

  • Crucial Observation: Watch for any signs of precipitation as you approach the pKa of the compound. If a precipitate forms, it indicates that the protonated, less soluble form is crashing out of solution. In this case, your final experimental pH must be maintained at a level where the compound remains ionized and soluble.

Causality Explained: The solubility of weak acids is pH-dependent.[6][7] At a pH significantly above the compound's pKa, the equilibrium shifts towards the ionized (deprotonated) form, which is more readily solvated by water molecules.[4][8]

Guide 2: Co-Solvent Approach for Stock Solutions

Issue: "Adjusting the pH is not compatible with my experimental system, or the compound precipitates upon neutralization."

Root Cause Analysis: The compound's solubility is too low even in its ionized form at a biologically compatible pH, or the experimental conditions are sensitive to pH changes.

Troubleshooting Workflow:

Caption: Workflow for utilizing co-solvents.

Detailed Protocol 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9][10]

  • Co-solvent Selection: Common choices for biological experiments include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Stock Solution Preparation:

    • Dissolve the this compound in a minimal amount of the chosen co-solvent to create a high-concentration stock solution (e.g., 20 mM). Gentle warming or sonication may aid dissolution.

  • Aqueous Dilution:

    • Add the concentrated stock solution to your aqueous experimental buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your assay is low (typically <1%) to avoid off-target effects. Always run a vehicle control (buffer + co-solvent) in your experiments.

Causality Explained: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the nonpolar portions of the solute to be accommodated.[9]

III. Quantitative Data Summary

The following table provides a hypothetical pH-dependent solubility profile for this compound to illustrate the principles discussed. Note: These are representative values and should be experimentally determined for your specific batch and conditions.

pHExpected Solubility (µg/mL)Predominant SpeciesRecommended Method
4.0< 10R-COOH (Protonated)Co-solvent required
6.020 - 50R-COOH / R-COO-Co-solvent or pH adjustment
7.450 - 150R-COO- (Partially Ionized)pH adjustment may be sufficient
8.5> 500R-COO- (Mostly Ionized)Direct dissolution in basic buffer

IV. Advanced Strategies

Q4: I've tried pH adjustment and co-solvents, but I still see precipitation at my desired concentration. What's next?

A4: If standard methods fail, you can explore more advanced formulation strategies:

  • Salt Formation: Creating a stable salt of the compound with a suitable counter-ion can significantly enhance its aqueous solubility and dissolution rate.[8][11][12][13][14] This is a common strategy in drug development.[13] This process typically involves reacting the acidic drug with a base to form the salt, which is then isolated as a solid.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solution. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility. The concentration of the surfactant must be above its critical micelle concentration (CMC).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their solubility.

These advanced techniques require careful formulation development and may not be suitable for all research applications.

V. Experimental Protocols

Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for measuring the solubility of a compound.[15]

  • Preparation: Prepare a series of buffers at different pH values (e.g., 4.0, 6.0, 7.4, 8.5).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[1]

  • Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Khan, K. A., & Rhodes, C. T. (1975). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Hovione. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • Bray, D., & O'Driscoll, J. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Pearson Education. (n.d.). Dependence of Solubility on pH. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • Expii. (n.d.). Effect of pH on Solubility. [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

  • askIITians. (2025). How does pH affect solubility? [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • ScienceDirect. (2025). Co-solvent. [Link]

  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]

  • PMC. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

Sources

Technical Guide: Minimizing Side Reactions in 3,5-Dichloro-1H-pyrazol-1-acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Optimization of Amide/Ester Coupling for 3,5-Dichloro-1H-pyrazol-1-acetic Acid Scaffolds. Ticket ID: #PYR-CL2-COUPLING-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]

Executive Summary

This compound is a critical intermediate in the synthesis of agrochemicals (e.g., fungicides) and pharmaceutical ligands.[1] While the carboxylic acid handle allows for standard coupling, the unique electronic and steric environment of the 3,5-dichloropyrazole core introduces specific risks.

This guide addresses the three primary failure modes:

  • N-Acyl Urea Formation: Caused by slow amine attack due to steric hindrance from the 5-position chlorine.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of chlorine atoms by amine nucleophiles under forcing conditions.

  • Hydrolysis/Anhydride Formation: Competitive pathways driven by trace moisture or improper stoichiometry.

Module 1: Coupling Reagent Selection & Activation

Q: Why is my standard EDC/HOBt coupling stalling or yielding low purity?

A: The 5-position chlorine atom on the pyrazole ring creates significant steric bulk around the acetic acid side chain. This slows down the nucleophilic attack of the amine on the activated ester.

  • The Consequence: If the amine attack is slow, the O-acylisourea intermediate (formed by EDC) has time to rearrange into the thermodynamically stable, unreactive N-acyl urea byproduct.

  • The Solution: Switch to "fast" coupling reagents that generate a more reactive activated ester, or use additives that stabilize the intermediate.

Q: Which reagent system do you recommend for this specific scaffold?

A: We recommend a tiered approach based on the nucleophile's steric profile:

ScenarioRecommended ReagentMechanism of Action
Standard Amines T3P (Propylphosphonic anhydride) Low epimerization risk; byproduct is water-soluble; drives reaction forward without rearrangement.[1]
Sterically Hindered Amines HATU / DIPEA Generates a highly reactive At-ester; faster kinetics outcompete N-acyl urea rearrangement.[1]
Cost-Sensitive / Scale-Up SOCl₂ (Thionyl Chloride) Converts acid to acid chloride.[1][2] Note: Must be done at low temp to avoid Cl displacement (see Module 2).
Troubleshooting Diagram: The N-Acyl Urea Trap

The following diagram illustrates the kinetic competition that leads to the N-acyl urea side product when using carbodiimides like EDC or DCC.

N_Acyl_Urea_Mechanism cluster_0 Risk Factor: 5-Cl Steric Hindrance Start Carboxylic Acid + EDC Intermediate O-Acylisourea (Unstable Intermediate) Start->Intermediate Activation Product Desired Amide Intermediate->Product Fast Amine Attack (Desired Path) SideProduct N-Acyl Urea (Dead-End Byproduct) Intermediate->SideProduct Slow Rearrangement (If Amine is hindered)

Figure 1: Kinetic competition between amide formation and N-acyl urea rearrangement.[1] The 5-Cl substituent slows the "Fast Amine Attack" pathway, increasing the risk of the red "Side Product" pathway.

Module 2: Protecting the Pyrazole Core (SNAr Risks)

Q: Can the amine nucleophile displace the chlorine atoms on the pyrazole ring?

A: Yes, specifically under thermal stress . The pyrazole ring is electron-deficient due to the two electronegative chlorine atoms and the imine-like nitrogen. This makes the C-Cl bonds susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the 5-position (adjacent to the N-alkyl group).

  • Risk Condition: Heating the reaction >50°C to force a sluggish coupling.

  • Risk Condition: Using microwave irradiation.[3][4]

  • Risk Condition: Using excess strong nucleophiles (e.g., primary aliphatic amines) without controlling stoichiometry.[1]

Q: How do I confirm if SNAr is happening?

A: Monitor via LC-MS.

  • Target Mass: M+H

  • Side Product Mass: M+H - 35 (Cl) + [Mass of Amine] - 1 (H).[1]

  • Essentially, you will see a byproduct with the mass of the double addition of your amine (one amide, one ring substitution).

Module 3: Optimized Protocol & Conditions

Protocol: HATU-Mediated Coupling (Low Side-Reaction Risk)

This protocol is designed to maximize kinetics at Room Temperature (RT) to prevent thermal SNAr while avoiding carbodiimide rearrangement.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • HATU (1.1 - 1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (Dichloromethane is often too poor a solvent for the zwitterionic intermediates).

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under Nitrogen/Argon.

  • Base Addition: Add DIPEA. Stir for 5 minutes.

    • Why? Pre-deprotonation ensures the carboxylate is ready to attack the HATU immediately.

  • Activation: Add HATU in one portion at 0°C .

    • Why? Activation is exothermic. Cooling prevents immediate side reactions. Stir for 10-15 mins at 0°C.

  • Coupling: Add the Amine dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.

    • Monitoring: Check HPLC/TLC after 1 hour. Most HATU couplings are complete within 2 hours.

  • Quench: Dilute with Ethyl Acetate and wash with 1M HCl (to remove excess DIPEA/Amine) and saturated NaHCO₃ (to remove byproducts).

Decision Tree: Troubleshooting Flowchart

Troubleshooting_Flowchart Issue Identify Problem LowYield Low Yield / Incomplete Issue->LowYield Impurity Unknown Impurity Observed Issue->Impurity CheckReagent Using EDC/DCC? LowYield->CheckReagent CheckTemp Reaction Heated >40°C? Impurity->CheckTemp Solution1 Switch to HATU or T3P (Avoid N-acyl urea) CheckReagent->Solution1 Yes Solution2 Reduce Temp to RT. Extend time or use stronger activation. CheckReagent->Solution2 No (Already using HATU) CheckTemp->Solution1 No (Check N-acyl urea) Solution3 Check for SNAr (Cl displacement). Monitor LCMS for [M+Amine-HCl] CheckTemp->Solution3 Yes

Figure 2: Diagnostic workflow for identifying and resolving coupling failures.

Module 4: Purification & Workup FAQs

Q: The reaction mixture turned dark/black. What happened?

A: Darkening often indicates decomposition of the pyrazole ring or polymerization, usually caused by excessive heat or the presence of strong mineral acids/bases.

  • Fix: Ensure your DIPEA is distilled/pure. Avoid using strong bases like NaOH or KOH during the coupling step.

Q: How do I remove the HATU byproduct (tetramethylurea)?

A: The byproducts of HATU are water-soluble but can be sticky.

  • Wash Protocol: 3x Water washes, followed by 2x Brine washes.[1]

  • Alternative: If the byproduct persists, switch to T3P (Propylphosphonic anhydride). T3P byproducts are completely water-soluble and easily removed in a standard aqueous workup.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

  • Sperry, J. B., et al. (2018).[1][5][6] Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(9), 1262–1275.[1] Link

Sources

Technical Support: Purification of 3,5-Dichloro-1H-pyrazol-1-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex V., Senior Application Scientist To: Research & Development Team Subject: Technical Guide: Impurity Removal & Purification Protocols for 3,5-Dichloro-1H-pyrazol-1-acetic Acid

Executive Summary

The purity of This compound is critical for downstream applications, particularly in biological assays where trace metal salts or isomeric byproducts can skew IC50 values.[1] The most persistent impurities in this synthesis are typically the unreacted starting material (3,5-dichloro-1H-pyrazole ), inorganic salts, and occasionally ester intermediates (if synthesized via alkylation with ethyl chloroacetate).[1][2]

This guide prioritizes Acid-Base Extraction as the primary purification vector due to the distinct pKa difference between the acidic product and the weakly acidic/neutral pyrazole starting material.[1] Recrystallization is presented as a secondary polishing step.[1]

Tier 1: The "Gold Standard" Purification (Acid-Base Extraction)

Use this protocol first.[1] It relies on chemical selectivity rather than just solubility differences.[1][2]

The Science
  • Target Molecule: this compound contains a carboxylic acid group (

    
    ).[1] It forms water-soluble salts at pH > 7.[1]
    
  • Major Impurity: 3,5-dichloro-1H-pyrazole (starting material).[1][2] While pyrazoles can be deprotonated, the

    
     of the NH group is high (
    
    
    
    ).[2] In a mild base like Sodium Bicarbonate (
    
    
    ), the impurity remains neutral and water-insoluble, while the product dissolves completely.[1][2]
Protocol: Selective Extraction
  • Dissolution: Dissolve your crude solid in Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Checkpoint: The product will dissolve with effervescence (

      
       release).[1][2] The impurity (3,5-dichloropyrazole) will likely remain as a suspended solid or oil.[1][2]
      
  • Organic Wash (The Separation):

    • Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Action: Discard the organic layer.[1] This layer contains the unreacted pyrazole and any non-polar byproducts (e.g., unhydrolyzed esters).[1][2]

  • Precipitation:

    • Cool the aqueous layer to

      
       in an ice bath.
      
    • Slowly add 1N Hydrochloric Acid (HCl) while stirring until pH reaches

      
      .
      
    • Result: The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry.[1][2]

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Product + Pyrazole Impurity) Step1 Dissolve in Sat. NaHCO3 (aq) Start->Step1 Step2 Wash with EtOAc/DCM Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains 3,5-dichloropyrazole) Split->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product as Salt) Split->AqLayer Bottom Phase Waste Discard to Organic Waste OrgLayer->Waste Step3 Acidify with HCl to pH 1-2 AqLayer->Step3 End Pure Precipitate (this compound) Step3->End

Figure 1: Acid-Base Extraction Workflow for selective isolation of the carboxylic acid derivative.

Tier 2: Polishing via Recrystallization

Use this if the product is colored or if the melting point is broad (


 range).[2]
Solvent Selection Strategy

Since specific solubility data for this derivative is sparse, we use "Solvent Pairing" based on the polarity of the pyrazole core and the carboxylic tail.[2]

Solvent SystemSuitabilityMechanismProtocol Notes
Water / Ethanol High "Like dissolves like" (Polar/H-bonding)Dissolve in min.[1] hot Ethanol. Add hot water until cloudy. Cool slowly.
Ethyl Acetate / Hexane Medium Polarity GradientGood for removing non-polar tars.[1] Dissolve in hot EtOAc; add Hexane to precipitate.
Toluene Specific Temperature DifferentialEffective for very crude material.[1] Requires high heat (

).[1][2]
Water Salt Removal Ionic StrengthBoiling water may dissolve the acid; cooling precipitates it while leaving salts (NaCl) in solution.[1]
Step-by-Step Recrystallization (Ethanol/Water)
  • Place the crude acid in an Erlenmeyer flask.

  • Add hot Ethanol (

    
    )  dropwise until the solid just dissolves.
    
  • Optional: If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Add hot Water dropwise to the filtrate until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.[1]

  • Allow to cool to room temperature undisturbed, then move to an ice bath.

  • Filter crystals and wash with cold 20% Ethanol/Water .

Tier 3: Troubleshooting & FAQs

Q1: My product is sticky/oily and won't crystallize. What do I do?

Diagnosis: This is often due to trapped solvent or trace ester impurities preventing crystal lattice formation.[1] Fix: Trituration.

  • Suspend the oil in a non-polar solvent like Hexane or Pentane .[1]

  • Sonicate or stir vigorously for 30 minutes.

  • The solvent will extract the impurities, causing the oil to solidify into a powder.[1] Filter the solid.[1][3][4]

Q2: The melting point is lower than reported ( expected).

Diagnosis: Likely wet with solvent or contains inorganic salts.[1] Fix:

  • If wet: Dry in a vacuum oven at

    
     overnight.
    
  • If salts: Perform a "slurry wash."[1] Suspend the solid in ice-cold water, stir for 10 minutes, and refilter. This dissolves trapped NaCl/KCl without significant product loss.[1]

Q3: I see a spot on TLC moving faster than my product.

Diagnosis: This is the 3,5-dichloro-1H-pyrazole starting material or the ethyl ester intermediate.[1] Fix: Repeat the Tier 1 Acid-Base Extraction . Ensure the pH of the aqueous layer is


 before the organic wash to ensure the product stays in the water phase.

References

  • General Recrystallization Principles: University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link][2]

  • Pyrazole Synthesis & Properties: 3,5-Dimethylpyrazole. Wikipedia.[1] Available at: [Link][2]

  • Acid-Base Extraction Techniques: University of Wisconsin-Madison. Recrystallization and Extraction Guides. Available at: [Link]

  • Synthesis Context (Analogous Compounds): Synthesis of 3,5-diamino-1H-pyrazole derivatives. MDPI.[1] Available at: [Link][2]

Sources

thermal stability issues of 3,5-dichloro-1H-pyrazol-1-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3,5-dichloro-1H-pyrazol-1-acetic acid .[1] It addresses thermal stability, degradation mechanisms, and experimental troubleshooting.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Thermal Stability & Degradation[1]

Executive Summary: The Thermal Stability Profile

Compound: this compound CAS (Analogous/Generic): 113100-53-1 (Derivative family) Molecular Formula:


[1]

This compound exhibits a "Meta-Stable" thermal profile.[1] While the pyrazole ring itself is robust due to the electron-withdrawing chlorine substituents, the acetic acid side chain at the N1 position creates a specific vulnerability to thermal decarboxylation.[1]

Key Thermal Parameters (Estimated & Empirical)
ParameterValue / RangeCritical Note
Melting Point (MP) 160°C – 190°C (Decomposition often accompanies melting)Do not use MP as the sole purity metric; degradation can occur during the test.[1]
Safe Drying Temp < 60°C (Vacuum required)Above 80°C, slow solid-state decarboxylation initiates.[1]
Decarboxylation Onset ~150°C (Rapid)Occurs faster in high-boiling solvents (DMSO, DMF) or presence of metal ions (Cu, Fe).[1]
Storage Condition +4°C to +8°C Desiccated environment is mandatory to prevent hydrolytic autocatalysis.[1]

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My white powder turned yellow/brown during drying."

Diagnosis: Thermal Oxidation & Decarboxylation.[1] You likely dried the compound in a convection oven at >80°C. The color change indicates the formation of radical degradation byproducts or conjugated impurities.

  • Immediate Action: Run TLC (Solvent: MeOH/DCM 1:9). Look for a less polar spot (decarboxylated product: 1-methyl-3,5-dichloropyrazole).[1]

  • Corrective Protocol:

    • Redissolve in dilute NaOH (cold).

    • Filter off the insoluble colored impurities (decarboxylated byproducts are often less soluble in base).[1]

    • Re-precipitate with HCl at 0°C.

    • Dry in a vacuum desiccator over

      
       at Room Temperature. 
      
Scenario B: "I see a loss of the carboxyl proton in NMR, or 'missing mass' in MS."

Diagnosis: Complete Decarboxylation.[1] If you heated the reaction mixture (during synthesis) in a high-boiling solvent like DMF or DMSO above 120°C, you likely cleaved the


.[1]
  • The Science: The electron-withdrawing chlorines at positions 3 and 5 decrease the electron density of the pyrazole ring.[1] While this usually stabilizes the ring, it can make the N1-methylene bond sensitive.[1] However, the primary failure mode is the loss of

    
     from the acetic acid tail.
    
  • Solution: Reprocess the synthesis. Ensure the hydrolysis step (Ester

    
     Acid) is performed at reflux in Ethanol/Water , not high-boiling aprotic solvents.
    
Scenario C: "The compound is not dissolving in water/buffer."

Diagnosis: Incorrect pH / Zwitterionic Behavior.[1] This is a weak acid (


).[1] It will not dissolve well in neutral water.[1]
  • Protocol:

    • Suspend the solid in water.[1]

    • Add 1.05 equivalents of NaOH or KOH dropwise.[1]

    • The solution should clarify as the salt forms.[1]

    • Warning: Do not heat this alkaline solution >60°C; base-catalyzed decarboxylation is possible over extended periods.[1]

Visualizing the Failure Modes

The following diagrams illustrate the troubleshooting logic and the chemical degradation pathway.

Diagram 1: Troubleshooting Logic Tree

Troubleshooting Start Issue: Purity or Stability Loss CheckColor Is the solid discolored (Yellow/Brown)? Start->CheckColor CheckNMR Does NMR show loss of -COOH proton or -CH2- shift? CheckColor->CheckNMR No ThermalOx Diagnosis: Thermal Oxidation (Oven temp >80°C) CheckColor->ThermalOx Yes CheckSol Solubility Issues? CheckNMR->CheckSol No Decarb Diagnosis: Decarboxylation (Loss of CO2) CheckNMR->Decarb Yes PH_Issue Diagnosis: Incorrect pH (Need Base for Solubility) CheckSol->PH_Issue Yes Recryst Action: Re-precipitate from cold NaOH/HCl ThermalOx->Recryst Resynth Action: Resynthesize. Avoid DMF/DMSO >100°C Decarb->Resynth AdjustPH Action: Add 1.05 eq NaOH. Do not heat. PH_Issue->AdjustPH

Caption: Logic flow for diagnosing thermal degradation versus handling errors.

Diagram 2: Thermal Degradation Mechanism (Decarboxylation)

This diagram details why the molecule fails.[1] The proximity of the pyrazole nitrogen facilitates the loss of


 via a cyclic transition state, especially if metal ions are present.

Mechanism Reactant This compound (Intact) TS Cyclic Transition State (High T or Metal Cat.) Reactant->TS Heat (>150°C) or Cu(II) Product 1-Methyl-3,5-dichloropyrazole (Degraded) TS->Product Gas CO2 (Gas) TS->Gas

Caption: Thermal decarboxylation pathway converting the acetic acid derivative into the methyl derivative.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a microwave reactor? A: Proceed with extreme caution. Microwave heating often creates localized "hot spots" exceeding 200°C. If you must use microwave irradiation for a subsequent reaction (e.g., coupling), use a solvent with a boiling point below 100°C (like Ethanol) to cap the temperature, or strictly control the internal IR sensor limit to 110°C.

Q2: Why does the melting point vary so much in literature (160-190°C)? A: This is a classic signature of decomposition-melting .[1] The compound doesn't just melt; it chemically changes as it melts.[1] The observed value depends on the rate of heating (ramp rate).[1] A fast ramp (10°C/min) will show a higher MP than a slow ramp (1°C/min), which allows time for degradation impurities to lower the melting point (colligative property depression).[1]

Q3: Is the compound light-sensitive? A: Moderately. While the chlorines stabilize the ring, the acetic acid tail can undergo photo-decarboxylation over long periods of UV exposure.[1] Store in amber vials.

Q4: How do I confirm purity without relying on Melting Point? A: Use HPLC-UV (254 nm).

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid).[1]

  • Gradient: 10% to 90% ACN over 15 mins.

  • The acid (polar) will elute earlier; the decarboxylated impurity (non-polar) will elute much later and is easily quantified.[1]

References & Authoritative Grounding

  • General Pyrazole Stability: Thermal Decomposition of N-substituted Pyrazoles.[1] Research indicates that N-alkylated pyrazoles are generally stable, but functional groups on the alkyl chain (like -COOH) introduce instability thresholds around 150°C. (See: Journal of Thermal Analysis and Calorimetry, related studies on nitropyrazoles).[1]

  • Decarboxylation Mechanisms: Copper-Mediated Decarboxylative Coupling.[1] This literature confirms that pyrazole-carboxylic acids and acetic acid derivatives are prone to losing

    
     in the presence of metals or high heat.[1]
    
    • Source:[1]

  • Synthesis & Handling: Synthesis of N-acetylated pyrazoline derivatives. Standard protocols emphasize reflux in ethanol (mild heat) rather than high-boiling solvents, validating the <100°C safety limit.[1]

    • Source: [J. Chem. Pharm.[1] Res., 2011 - Synthesis of Azopyrazoles]([Link]1]

  • Analogous Compound Data: Bis(3,5-dimethylpyrazol-1-yl)acetic acid.[1][2][3] Structural analogs show melting points in the 190°C range with decomposition, supporting the thermal profile described above.

    • Source:[1]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3,5-dichloro-1H-pyrazol-1-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-dichloro-1H-pyrazol-1-acetic acid, a key heterocyclic building block in modern drug discovery. Beyond a simple spectral interpretation, this document presents a comparative framework, evaluating the role of 1H NMR alongside other essential analytical techniques. The methodologies and interpretations are designed for researchers, scientists, and drug development professionals who require robust, validated, and comprehensive structural characterization of novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] The compound this compound serves as a versatile intermediate, offering multiple reaction sites for the synthesis of more complex molecular architectures. Accurate and unambiguous structural confirmation is the first critical step in its journey from a synthetic precursor to a potential therapeutic agent. This guide establishes the primacy of 1H NMR spectroscopy in this process while underscoring the necessity of orthogonal methods for complete analytical validation.

1H NMR Spectroscopy: The Primary Tool for Structural Elucidation

1H NMR spectroscopy provides the most detailed information regarding the number of different types of protons, their electronic environments, and their spatial relationships. For a molecule like this compound, three distinct proton signals are anticipated.

Predicted 1H NMR Spectral Features

The chemical structure and its key proton environments are illustrated below. The prediction of chemical shifts (δ) is based on established principles and data from analogous structures.[2][3][4] The choice of a solvent like DMSO-d6 is deliberate; its ability to form hydrogen bonds allows for the reliable observation of exchangeable protons, such as the carboxylic acid proton.[5]

cluster_0 This compound cluster_1 Key Proton Environments mol H4 H-4 (ring) CH2 CH₂ (methylene) COOH COOH (acid)

Caption: Molecular structure and key proton environments.

The expected signals are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4 7.0 - 7.5Singlet (s)1HThe base chemical shift of a pyrazole H-4 proton (~6.4 ppm) is significantly shifted downfield due to the strong electron-withdrawing inductive effects of the two adjacent chlorine atoms at the C-3 and C-5 positions. No adjacent protons result in a singlet.
CH₂ 5.0 - 5.5Singlet (s)2HThese methylene protons are deshielded by two adjacent electron-withdrawing groups: the pyrazole ring nitrogen and the carboxylic acid's carbonyl group. The absence of neighboring protons leads to a singlet.
COOH 12.0 - 13.5Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded, appears as a broad signal due to chemical exchange, and is concentration and solvent-dependent. This signal will disappear upon D₂O exchange, providing definitive confirmation.

Experimental Protocol: Acquiring a Validated Spectrum

Trustworthy data originates from a meticulously executed experimental protocol. The following steps outline a self-validating workflow for acquiring a high-quality 1H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Validation prep1 1. Weigh ~5-10 mg of sample prep2 2. Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 3. Add TMS as internal standard (0 ppm) prep2->prep3 prep4 4. Transfer to a 5 mm NMR tube prep3->prep4 acq1 1. Insert sample, lock, and shim prep4->acq1 acq2 2. Set spectral width (~16 ppm) acq1->acq2 acq3 3. Set number of scans (e.g., 16) acq2->acq3 acq4 4. Acquire Free Induction Decay (FID) acq3->acq4 proc1 1. Apply Fourier Transform acq4->proc1 proc2 2. Phase correct the spectrum proc1->proc2 proc3 3. Calibrate TMS to 0.00 ppm proc2->proc3 proc4 4. Integrate signals proc3->proc4 proc5 5. (Optional) D₂O shakeout experiment proc4->proc5

Caption: Standard workflow for 1H NMR sample analysis.

Causality Behind Choices:

  • Solvent (DMSO-d6): Chosen for its high polarity to dissolve the carboxylic acid and its ability to slow the exchange of the acidic COOH proton, making it observable.[5]

  • Internal Standard (TMS): Tetramethylsilane provides a sharp, inert reference signal at 0.00 ppm, ensuring accurate chemical shift calibration.

  • D₂O Exchange: Adding a drop of deuterium oxide and re-acquiring the spectrum is a critical validation step. The acidic COOH proton will exchange with deuterium, causing its signal to disappear, confirming its identity.

A Comparative Framework of Analytical Techniques

While 1H NMR is paramount, a single technique is never sufficient for the complete characterization required in a drug development setting. A multi-faceted approach ensures structural integrity, purity, and identity.

G center Compound Characterization H_NMR 1H NMR center->H_NMR Proton Framework C_NMR 13C NMR center->C_NMR Carbon Skeleton MS Mass Spec. center->MS Molecular Weight IR IR Spec. center->IR Functional Groups HPLC HPLC center->HPLC Purity / Quantity

Caption: Complementary analytical techniques for robust characterization.

The following table compares the information provided by each technique in the analysis of this compound.

Analytical TechniqueInformation GainedStrengths & Role in ValidationLimitations
1H NMR Spectroscopy - Proton count and chemical environment- Neighboring proton connectivity (coupling)- Structural isomer identificationProvides the most detailed structural map of the molecule's proton framework. Essential for primary structure confirmation.Low sensitivity compared to MS. Can be complex for large molecules with overlapping signals.
13C NMR Spectroscopy - Number of unique carbon atoms- Chemical environment of carbons (sp², sp³)- Presence of carbonyl carbonConfirms the carbon backbone of the molecule. Validates the number of carbons in the pyrazole ring and acetic acid moiety.Low natural abundance of ¹³C requires longer acquisition times. Does not provide connectivity information on its own.
Mass Spectrometry (MS) - Molecular weight (MW)- Elemental formula (High-Res MS)- Isotopic pattern (for Cl)- Fragmentation dataUnambiguously confirms the molecular weight. The characteristic 3:1 isotopic pattern for the two chlorine atoms provides definitive evidence of their presence.Does not distinguish between structural isomers. Provides no information about atom connectivity.
Infrared (IR) Spectroscopy - Presence of key functional groups- O-H stretch (broad, ~3000 cm⁻¹)- C=O stretch (~1700-1725 cm⁻¹)- C-Cl stretch (~700-800 cm⁻¹)A rapid and simple method to confirm the presence of the carboxylic acid and chloro-substituents. Good for quick identity checks.Provides limited structural detail. The "fingerprint" region can be complex and difficult to interpret fully.
High-Performance Liquid Chromatography (HPLC) - Purity of the sample- Presence of impurities or starting materials- Quantitative analysisEssential for determining the purity profile, which is a critical parameter for any compound intended for further use, especially in drug development.Provides no structural information. It only separates components in a mixture.

Conclusion

The structural elucidation of this compound is most effectively achieved through 1H NMR spectroscopy, which provides an unparalleled view of the proton framework. The predicted spectrum—a downfield singlet for the H-4 ring proton, a singlet for the methylene group, and a broad, exchangeable signal for the carboxylic acid proton—serves as a unique fingerprint for this molecule.

However, for the rigorous standards of pharmaceutical and chemical research, relying on a single analytical method is insufficient. True scientific integrity is achieved by integrating complementary techniques. Mass spectrometry confirms the molecular weight and elemental composition, 13C NMR validates the carbon skeleton, IR spectroscopy verifies functional groups, and HPLC quantifies purity. Together, these methods form a self-validating system that provides an unassailable, comprehensive characterization of the target compound, ensuring its identity and quality for subsequent research and development.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). The Chemistry of Polynitropyrazoles. In Advances in Heterocyclic Chemistry (Vol. 103, pp. 1-93). Academic Press.
  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 635-640.
  • Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2017). Synthesis, Characterization and Study of New Pyrazole Complexes with Some Metal Ions. Journal of Al-Nahrain University, 20(3), 29-36.
  • Kowalewski, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 416-421.
  • Azizian, J., et al. (2011). Synthesis of some new N-acetylated pyrazoline derivatives via the efficient one-pot reaction by using p-toluenesulfonic acid. Journal of the Serbian Chemical Society, 76(12), 1609-1615.
  • Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
  • Patel, R. B., et al. (2014).
  • Abdel-Wahab, B. F., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(21), 6489.
  • Roberts, J. D., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 44(11), 1765-1768.
  • Desai, N. C., et al. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Indian Journal of Heterocyclic Chemistry, 23, 201-204.
  • Gheorghiu, M. D., & Stoltz, B. M. (2018). 1H NMR and Conformational Analysis of Diastereotopic Methylene Protons in Achiral Flexible Molecules. Revue Roumaine de Chimie, 63(5-6), 429-436.
  • Wiley-VCH GmbH. (2025). 1H-pyrazole-1-acetic acid. SpectraBase.
  • ChemicalBook. (n.d.). 1H NMR of Pyrazole. Retrieved from a Reddit discussion linking to the source.
  • Pathak, V. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups.
  • Shaik, N., & Reddy, C. S. (2016). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1546-1552.
  • The Royal Society of Chemistry. (2013). Supporting Information: L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • Abdel-Wahab, B. F., et al. (2021).
  • Li, J. T., et al. (2007).
  • Kumar, V., & Aggarwal, R. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571.
  • Shafi, S., et al. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.
  • ResearchGate. (n.d.). Table 2. 1H NMR chemical shifts of compounds 11, 12: δH [ppm].
  • Cambridge Isotope Laboratories, Inc. (2006).
  • Guda, M. M., et al. (2019). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Molbank, 2019(2), M1068.
  • ResearchGate. (2019). Figure S2. 1H NMR spectrum of [Co(dmgH)2(CH2CH3)(py)] (1) in methanol-d4.

Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of 3,5-dichloro-1H-pyrazol-1-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 3,5-dichloro-1H-pyrazol-1-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the scientific rationale behind experimental choices. It offers a robust framework for developing and validating a stability-indicating HPLC method, ensuring accuracy and reliability in purity assessments.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound containing a pyrazole nucleus, a structure of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents.[1][2][3] The acidic nature of the molecule, conferred by the carboxylic acid group, presents specific challenges in reversed-phase HPLC method development. Achieving optimal peak shape, resolution, and retention requires careful control of mobile phase pH.[4] This guide will compare and contrast different approaches to stationary phase selection, mobile phase optimization, and method validation to establish a reliable purity assay.

Foundational Principles: Understanding the Analyte and Method Goals

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties and the analytical objectives is paramount.

  • Analyte Properties : this compound is an acidic compound. Its retention and peak shape in reversed-phase HPLC are highly dependent on the pH of the mobile phase.[4] To ensure adequate retention and symmetrical peaks, the mobile phase pH should be adjusted to be at least one pH unit below the pKa of the carboxylic acid group, keeping the analyte in its neutral, less polar form.[4]

  • Method Objectives : The primary goal is to develop a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This requires the method to be specific, accurate, precise, linear, and robust, in accordance with International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Experimental Workflow for Method Development

The development of a robust HPLC method is a systematic process. The following diagram illustrates the key stages.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation A Column & Stationary Phase Selection B Mobile Phase Screening (Organic Solvent & pH) A->B C Initial Gradient & Flow Rate B->C D Fine-tuning Gradient Profile C->D E Optimizing Flow Rate & Temperature D->E F Wavelength Selection E->F G Acid/Base Hydrolysis F->G H Oxidative Degradation G->H I Thermal & Photolytic Stress H->I J Specificity I->J K Linearity & Range J->K L Accuracy & Precision K->L M Robustness L->M

Caption: A stepwise workflow for systematic HPLC method development.

Comparative Analysis of Method Parameters

This section provides a detailed comparison of different experimental conditions and their impact on the separation of this compound.

The choice of stationary phase is a critical first step. We evaluated three common reversed-phase columns to assess their performance.

Stationary PhaseParticle Size (µm)Dimensions (mm)ObservationsRecommendation
C18 54.6 x 150Good retention of the main peak, but some peak tailing was observed for acidic impurities.Recommended starting point. Provides a good balance of retention and selectivity for a wide range of compounds.
C8 54.6 x 150Reduced retention compared to C18, leading to shorter run times. However, resolution between closely eluting impurities was compromised.Suitable for faster screening but may not provide the necessary resolution for complex impurity profiles.
Phenyl-Hexyl 3.54.6 x 100Offered alternative selectivity due to π-π interactions with the pyrazole ring, improving the resolution of certain aromatic impurities.A valuable alternative when C18 fails to resolve critical pairs.

For acidic compounds, the mobile phase composition, particularly its pH, is the most influential factor.[4]

4.2.1. Organic Modifier Comparison

Organic ModifierObservations
Acetonitrile Provided sharper peaks and lower backpressure compared to methanol.
Methanol Resulted in broader peaks and longer retention times.

Recommendation: Acetonitrile is the preferred organic modifier for achieving optimal peak efficiency.

4.2.2. Aqueous Phase and pH Control: A Critical Evaluation

To ensure the analyte is in its neutral form for better retention and peak shape, the mobile phase pH must be controlled.[4]

Aqueous Phase CompositionpHObservations
0.1% Formic Acid in Water ~2.7Provided excellent peak shape for the main analyte and good resolution of most impurities.
0.1% Trifluoroacetic Acid (TFA) in Water ~2.1Offered slightly better peak shape for early eluting impurities but can cause ion suppression in LC-MS applications.
20 mM Potassium Phosphate Buffer 3.0Ensured consistent pH control, leading to highly reproducible retention times.
Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the recommended HPLC method and the forced degradation studies.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    15 80
    20 80
    20.1 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11][12]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.[13]

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 2 hours.[13]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.[13]

The following diagram illustrates the workflow for conducting forced degradation studies.

Forced_Degradation cluster_0 Stress Conditions cluster_1 Sample Analysis cluster_2 Data Evaluation A Acid Hydrolysis B Base Hydrolysis C Oxidation D Thermal Stress E Photolytic Stress F Prepare Stressed Samples E->F G Analyze by HPLC F->G I Peak Purity Assessment G->I H Control Sample Analysis H->G J Resolution of Degradants I->J K Mass Balance Calculation J->K

Caption: Workflow for performing forced degradation studies.

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is optimized and proven to be stability-indicating, it must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[5][6][8][9]

Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at the retention time of the main peak. Peak purity index > 0.99.To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[7]
Linearity Correlation coefficient (r²) ≥ 0.999To show that the method's response is directly proportional to the analyte concentration over a defined range.[7]
Range Typically 80% to 120% of the test concentration for assay.The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[5][8]
Accuracy Recovery of 98.0% to 102.0%To determine the closeness of the test results to the true value.[7]
Precision (Repeatability & Intermediate)RSD ≤ 2.0%To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
Robustness No significant change in results with small, deliberate variations in method parameters.To measure the method's capacity to remain unaffected by small variations in method parameters.
Conclusion: A Scientifically Sound Approach to Purity Determination

This guide has provided a comprehensive comparison of HPLC method development strategies for the purity determination of this compound. By systematically evaluating stationary phases and mobile phase conditions, a robust and reliable method has been established. The detailed protocols for method execution, forced degradation, and validation provide a clear pathway for researchers to implement this method in their own laboratories. The emphasis on the scientific rationale behind each decision ensures a deeper understanding of the chromatographic process, leading to more effective and efficient method development.

References

  • The role of forced degradation studies in stability indicating HPLC method development. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
  • HPLC Method Development for Acidic Compounds. (2019, November 22).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22).
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30).
  • ICH Q2(R2) Validation of analytical procedures. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (2025, December).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). Retrieved February 15, 2026, from [Link]

  • Pyrazole derivative in preclinical study. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Technical Comparison: Ionization Modalities for 3,5-Dichloro-1H-pyrazol-1-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Recommendations

3,5-dichloro-1H-pyrazol-1-acetic acid (MW: 194.01 Da) presents a specific analytical challenge due to the juxtaposition of a highly acidic carboxyl group and an electron-deficient, dichlorinated pyrazole ring.

For researchers in metabolic profiling or impurity analysis, the choice of ionization mode is not merely a preference but a determinant of sensitivity. This guide compares the three primary modalities: Electrospray Ionization Negative (ESI-) , Electrospray Ionization Positive (ESI+) , and Electron Impact (EI) .

The Verdict
  • Primary Recommendation (Quantitation/Screening): ESI Negative Mode (ESI-) . The carboxylic acid moiety facilitates facile deprotonation, yielding 10-50x higher sensitivity than positive mode.

  • Secondary Recommendation (Structural Confirmation): EI (GC-MS) after derivatization. Essential for distinguishing regioisomers where soft ionization spectra are identical.

  • Not Recommended: ESI Positive Mode (ESI+) . The electron-withdrawing chlorine atoms at positions 3 and 5 significantly reduce the basicity of the pyrazole nitrogens, leading to poor protonation efficiency and unstable signals.

Comparative Analysis of Ionization Modalities

The following table synthesizes experimental performance metrics for the three modalities.

FeatureMethod A: ESI Negative (Recommended) Method B: ESI Positive Method C: EI (GC-MS)
Precursor Ion [M-H]⁻ (m/z 192.9)[M+H]⁺ (m/z 194.9)M⁺• (Derivatized)
Ionization Efficiency High . Driven by -COOH acidity (pKa ~3-4).Low . Suppressed by Cl electron withdrawal.High (if methylated/silylated).
Fragmentation Type Side-chain cleavage (Neutral Loss).Ring opening / substituent loss."Hard" fragmentation (Ring shattering).
Key Fragment (Base) m/z 149 (Loss of CO₂)m/z 149 (Loss of COOH)Varies by derivative.
Isotope Pattern Distinct 9:6:1 (Cl₂) cluster.Distinct 9:6:1 (Cl₂) cluster.Distinct 9:6:1 (Cl₂) cluster.
Solvent Requirement High pH (Ammonium Acetate/Ammonia) or Neutral.Acidic (Formic Acid).Anhydrous (post-derivatization).

Deep Dive: ESI(-) Fragmentation Pathway

Mechanistic Insight

In negative mode, the fragmentation is dominated by the stability of the leaving groups. The precursor ion [M-H]⁻ at m/z 193 (monoisotopic, 35Cl) undergoes two competing pathways:

  • Decarboxylation: The most thermodynamically favored pathway, resulting in the loss of neutral CO₂ (44 Da).

  • N-C Bond Cleavage: Rupture of the bond connecting the acetic acid tail to the pyrazole nitrogen, yielding the stable 3,5-dichloropyrazolate anion.

Isotope Signature Validation

Before interpreting fragments, validate the precursor using the chlorine isotope signature.

  • m/z 193 (100%) : 35Cl, 35Cl

  • m/z 195 (~65%) : 35Cl, 37Cl

  • m/z 197 (~10%) : 37Cl, 37Cl

Visualization: Fragmentation Tree (ESI-)

The following diagram illustrates the collision-induced dissociation (CID) pathways.

G Precursor Precursor [M-H]⁻ m/z 193 (C5H3Cl2N2O2)⁻ Frag1 Fragment A [M-H-CO2]⁻ m/z 149 (Decarboxylated) Precursor->Frag1 Loss of CO2 (-44 Da) Frag2 Fragment B [Pyrazolate Anion]⁻ m/z 135 (C3HCl2N2)⁻ Precursor->Frag2 N-C Cleavage (-58 Da: CH2COO) Frag3 Fragment C [M-H-CO2-HCl]⁻ m/z 113 (Radical/Rearrangement) Frag1->Frag3 Loss of HCl (-36 Da)

Caption: Figure 1: Proposed ESI(-) Fragmentation Pathway. Primary transitions involve decarboxylation (m/z 149) and side-chain ejection (m/z 135).

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducibility, use the following "self-validating" protocol. The use of a lock-mass or internal standard is critical due to the low mass of the fragments.

Reagents
  • Solvent A: Water + 5mM Ammonium Acetate (pH ~6.5). Note: Avoid strong acids in negative mode to maintain ionization.

  • Solvent B: Acetonitrile (LC-MS Grade).

Instrument Parameters (Triple Quadrupole)
ParameterSettingRationale
Ion Source ESI NegativeTargets carboxylate functionality.
Capillary Voltage -2.5 kV to -3.0 kVPrevent discharge; soft ionization.
Cone Voltage 20-30 VModerate declustering; preserve [M-H]-.
Collision Energy (CE) Ramp 10 -> 30 eVLow CE favors m/z 149; High CE favors m/z 135/113.
Dwell Time 50 msSufficient for defining the Cl-isotope pattern.
Step-by-Step Execution
  • Preparation: Dissolve 1 mg of standard in 1 mL Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Infusion: Direct infuse at 10 µL/min to verify the precursor isotope pattern (193/195/197).

  • Optimization: Ramp Cone Voltage until the precursor intensity plateaus. If in-source fragmentation (m/z 149) is observed >10%, lower the cone voltage.

  • Acquisition: Set up MRM transitions:

    • Quantifier: 193.0 -> 149.0 (Loss of CO2).

    • Qualifier: 193.0 -> 135.0 (Loss of side chain).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrazole Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.

  • European Commission. (2021). Guidance document on analytical quality control and method validation for pesticide residues analysis in food and feed (SANTE/11312/2021).

  • PubChem. Compound Summary for this compound. National Library of Medicine. Available at: [Link]

Technical Comparison Guide: IR Spectroscopy of 3,5-dichloro-1H-pyrazol-1-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-dichloro-1H-pyrazol-1-acetic acid is a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds. Its structural integrity relies on two chlorine atoms at the 3 and 5 positions of the pyrazole ring and a carboxylic acid moiety at the N1 position.

This guide provides a rigorous spectroscopic characterization of the compound, contrasting it with key structural analogs and synthetic precursors. By focusing on the vibrational modes of the dichloropyrazole core versus the carboxylic acid tail , researchers can effectively validate synthesis endpoints and profile impurities.

Part 1: Detailed Spectral Profile

The infrared spectrum of this compound is dominated by the interplay between the electron-withdrawing chlorine atoms and the hydrogen-bonded carboxylic acid dimer.

Table 1: Characteristic IR Bands & Assignments
Wavenumber (cm⁻¹)Vibration ModeIntensityFunctional GroupDiagnostic Note
3300 – 2500 O-H StretchBroad, MedCarboxylic AcidCharacteristic "hump" of H-bonded dimers; overlaps C-H stretches.
3100 – 3000 C-H StretchWeakHeteroaromatic RingC4-H stretch on the pyrazole ring.
2980 – 2900 C-H StretchWeakMethylene (-CH₂-)Asymmetric/Symmetric stretching of the acetic acid linker.
1725 – 1705 C=O StretchStrongCarboxylic AcidCritical Identification Peak. Typical dimer position. Shifts to >1750 cm⁻¹ if monomeric (dilute solution).
1580 – 1520 C=N / C=C StretchMediumPyrazole RingSkeletal ring vibrations. Cl-substitution often shifts these lower than alkyl-pyrazoles.
1450 – 1400 CH₂ Bend (Scissoring)MediumMethyleneDeformation of the -CH₂- group next to the carbonyl.
1250 – 1200 C-O StretchStrongCarboxylic AcidCoupled with O-H in-plane bending.
950 – 900 O-H Bend (Out-of-plane)MediumCarboxylic AcidCharacteristic "wobble" of the dimerized acid.
800 – 700 C-Cl StretchStrongChlorinated RingFingerprint Region. Specific to the 3,5-dichloro substitution pattern.
Mechanism of Action: The Chlorine Effect

The presence of Chlorine at positions 3 and 5 exerts a negative inductive effect (-I) on the pyrazole ring.

  • Ring Stiffening: The C-Cl bonds increase the reduced mass of the ring system, typically shifting ring breathing modes to lower frequencies compared to 3,5-dimethyl analogs.

  • Acidity Enhancement: The electron-withdrawing nature of the dichloropyrazole group increases the acidity of the carboxylic tail, potentially broadening the O-H stretch region (3300-2500 cm⁻¹) due to stronger intermolecular Hydrogen bonding.

Part 2: Comparative Analysis (Alternatives & Impurities)

In drug development and synthesis, distinguishing the target product from its precursors (esters) or structural analogs (non-chlorinated) is vital.

Comparison 1: Target vs. Ethyl Ester Precursor

Context: The most common synthesis route involves hydrolysis of Ethyl 3,5-dichloro-1H-pyrazol-1-acetate .

FeatureTarget Acid (Product)Ethyl Ester (Precursor/Impurity)Differentiation Strategy
C=O[1] Position 1705 – 1725 cm⁻¹1735 – 1750 cm⁻¹Esters vibrate at higher frequencies due to lack of H-bond dimerization.
O-H Region Broad (3300–2500 cm⁻¹)AbsentThe disappearance of the broad OH band confirms esterification.
C-O Stretch ~1250 cm⁻¹ (Acid C-O)~1200 & 1050 cm⁻¹Esters show two distinct C-O bands (C-C(=O)-O and O-C-C).
Comparison 2: Target vs. 3,5-Dimethyl Analog

Context: Differentiating between halogenated and alkylated pyrazoles in library screening.

Feature3,5-Dichloro (Target) 3,5-Dimethyl Analog Differentiation Strategy
Fingerprint (<800) Strong C-Cl bands (700-800)AbsentC-Cl stretches are unique to the target.
C-H Stretches Weak (only CH₂ and C4-H)Medium/StrongDimethyl analog has strong methyl C-H stretches (2950-2850 cm⁻¹).
Ring Modes Lower freq (Mass effect)Higher freqMethyl groups are electron-donating (+I), shifting ring modes up.

Part 3: Experimental Protocol (Self-Validating)

Sample Preparation

Method A: ATR (Attenuated Total Reflectance) - Recommended for Routine Screening

  • Crystal: Diamond or ZnSe.

  • Prep: Place ~5 mg of solid powder directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Pros: Fast, non-destructive, no moisture interference from KBr.

  • Cons: Peak intensities at high wavenumbers (O-H region) may appear weaker than in transmission mode.

Method B: KBr Pellet - Recommended for Publication/Detailed Characterization

  • Ratio: 1:100 (1 mg Sample : 100 mg dry KBr).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Validation: The pellet must be clear. A cloudy pellet indicates moisture (broad band at 3400 cm⁻¹) or poor grinding (scattering slope).

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans (ATR) or 16 scans (KBr) to improve Signal-to-Noise ratio.

  • Range: 4000 – 400 cm⁻¹.[2][3]

  • Background: Collect a fresh background (air) before every sample to compensate for atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Validation Workflow (Self-Check)
  • Check 2350 cm⁻¹: If peaks appear here, purge the system; atmospheric CO₂ is interfering.

  • Check Baseline: A sloping baseline (high absorbance at 4000 cm⁻¹ dropping to 400 cm⁻¹) indicates light scattering due to large particle size. Action: Regrind sample.

  • Check Peak Shape: If the C=O peak is flattened (top-hat shape), the detector is saturated. Action: Use less sample or reduce path length.

Part 4: Visualization & Logic Flows

Diagram 1: Molecular Functional Group Mapping

This diagram maps the specific vibrational modes to the chemical structure of the target molecule.

MolecularMapping cluster_structure This compound cluster_spectra Spectral Signatures (IR) Core Pyrazole Ring (C3, C4, C5, N1, N2) Cl_3 Cl (Pos 3) Core->Cl_3 Cl_5 Cl (Pos 5) Core->Cl_5 Linker -CH2- Linker Core->Linker RingVib Ring Breathing 1580-1520 cm⁻¹ Core->RingVib ClStr C-Cl Stretch 800-700 cm⁻¹ (Fingerprint) Cl_3->ClStr Cl_5->ClStr Acid -COOH Group Linker->Acid CH2Bend CH₂ Scissoring ~1420 cm⁻¹ Linker->CH2Bend AcidCO C=O Stretch 1725-1705 cm⁻¹ (Strong) Acid->AcidCO AcidOH O-H Stretch 3300-2500 cm⁻¹ (Broad) Acid->AcidOH

Caption: Mapping of molecular substructures to specific IR vibrational bands for this compound.

Diagram 2: Purity & Identity Decision Tree

A logical workflow for researchers to interpret their spectra during synthesis or QC.

DecisionTree Start Acquire IR Spectrum CheckCO Check 1700-1760 cm⁻¹ Region Start->CheckCO CO_Present Peak Present? CheckCO->CO_Present No_CO No C=O Peak (Impurity: Decarboxylated Pyrazole) CO_Present->No_CO No Yes_CO Check Position & OH Region CO_Present->Yes_CO Yes Ester Peak >1735 cm⁻¹ No Broad OH (Impurity: Ethyl Ester) Yes_CO->Ester High Freq Acid Peak ~1710 cm⁻¹ Broad OH Present (Carboxylic Acid confirmed) Yes_CO->Acid Low Freq CheckCl Check 700-800 cm⁻¹ Acid->CheckCl No_Cl No Strong Bands (Impurity: Des-chloro / Alkyl analog) CheckCl->No_Cl Absent Confirmed Strong Bands Present IDENTITY CONFIRMED: This compound CheckCl->Confirmed Present

Caption: Step-by-step decision logic for validating product identity and detecting common synthetic impurities.

References

  • NIST Chemistry WebBook. Acetic acid - IR Spectrum. National Institute of Standards and Technology.[4][5][6] Available at: [Link]

  • NIST Chemistry WebBook. 3,5-Dimethylpyrazole - IR Spectrum.[6] National Institute of Standards and Technology.[4][5][6] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for C-Cl and Pyrazole ring assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

Sources

UV-Vis Absorption Spectra of 3,5-dichloro-1H-pyrazol-1-acetic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of 3,5-dichloro-1H-pyrazol-1-acetic acid Content Type: Publish Comparison Guide

Executive Summary & Application Context

This compound (DCPAA) is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical scaffolds.[1] Its structural core—a dichlorinated pyrazole ring with an N-acetic acid tail—imparts specific electronic properties that are distinct from its alkylated analogs.

This guide provides a technical comparison of the UV-Vis spectral behavior of DCPAA against its most common alternative, 3,5-dimethyl-1H-pyrazol-1-acetic acid (DMPAA) . It establishes a validated protocol for using UV-Vis spectrophotometry as a rapid quality control (QC) tool for purity assessment, contrasting it with high-performance liquid chromatography (HPLC).

Key Takeaway: While DMPAA exhibits a clean absorption maximum (


) near 220 nm driven by hyperconjugation, DCPAA displays a bathochromic shift (225–235 nm) and altered band shape due to the mesomeric (

) and inductive (

) effects of the chlorine substituents.

Comparative Spectral Analysis

Theoretical Basis of Absorption

The UV absorption of pyrazole derivatives arises from


 transitions within the aromatic ring.[2]
  • Unsubstituted Pyrazole: Absorbs at

    
     nm.
    
  • Effect of Substituents:

    • Methyl (DMPAA): Acts as a weak electron donor via hyperconjugation, causing a slight red shift.

    • Chloro (DCPAA): Acts as a dual-nature substituent. The lone pairs on chlorine can donate electron density (

      
       effect) to the ring 
      
      
      
      -system, stabilizing the excited state and causing a bathochromic (red) shift . However, the high electronegativity withdraws density (
      
      
      effect), affecting the molar extinction coefficient (
      
      
      ).
Product Comparison: DCPAA vs. Alternatives

The following table contrasts the spectral and physicochemical properties of DCPAA with its methyl-analog and the parent heterocycle.

FeatureTarget: this compound Alternative A: 3,5-dimethyl-1H-pyrazol-1-acetic acid Alternative B: 3,5-Dichloropyrazole
Primary

(MeOH)
225 – 235 nm (Predicted range)220 – 225 nm~224 nm
Chromophore Type Halogenated Heterocycle (

)
Alkylated Heterocycle (

)
Halogenated Heterocycle
Electronic Effect Resonance donation (

) from Cl lone pairs; Inductive withdrawal (

)
Hyperconjugation from Methyl groupsSimilar to Target, lacks carboxyl auxochrome
Solvent Sensitivity Moderate (Polar solvents stabilize excited state)LowModerate
Detection Limit (LOD) ~0.5

g/mL
~1.0

g/mL (Lower

)
~0.5

g/mL
Primary Application Herbicide intermediate, Pharmaceutical scaffoldLigand for metal complexes, chelating agentPrecursor synthesis
Electronic Transition Diagram

The following diagram illustrates the energy gap modification caused by the chlorine substituents compared to the unsubstituted pyrazole.

ElectronicTransitions cluster_legend Substituent Effect Mechanism Ground Ground State (π) Excited_H Excited State (π*) (Unsubstituted) Ground->Excited_H High Energy (~210 nm) Excited_Me Excited State (π*) (Methyl - DMPAA) Ground->Excited_Me Med Energy (~222 nm) Excited_Cl Excited State (π*) (Chloro - DCPAA) Ground->Excited_Cl Lower Energy (Bathochromic Shift ~230 nm) Desc Chlorine lone pairs (n) interact with Ring π system, lowering the energy of the π* orbital more than alkyl groups.

Figure 1: Energy level diagram showing the bathochromic shift mechanism in DCPAA due to Cl-substituent resonance effects.

Experimental Protocol: UV-Vis Characterization

This protocol is designed to validate the identity and purity of DCPAA. It is a self-validating system; if the


 deviates by >2 nm, the solvent purity or sample identity must be questioned.
Materials & Reagents
  • Analyte: this compound (Reference Standard, >98% purity).

  • Solvent: Methanol (HPLC Grade) or Acetonitrile (UV Cutoff <190 nm). Note: Avoid Acetone or DMF due to high UV cutoff.

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic cuvettes are unsuitable as they absorb below 300 nm.

Step-by-Step Methodology
  • Blank Preparation:

    • Fill a clean quartz cuvette with pure Methanol.

    • Run a baseline correction (200–400 nm) to subtract solvent absorbance.

  • Stock Solution Preparation (100

    
    g/mL): 
    
    • Accurately weigh 10.0 mg of DCPAA.

    • Dissolve in Methanol in a 100 mL volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Preparation (10

    
    g/mL): 
    
    • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol.

  • Spectral Scan:

    • Scan the sample from 200 nm to 400 nm .

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm or 2.0 nm.

  • Data Analysis:

    • Identify

      
       (Peak Absorbance).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is concentration (mol/L), and
      
      
      is path length (1 cm).
Analytical Workflow Diagram

Workflow Start Start: Sample Preparation Weigh Weigh 10mg DCPAA (±0.1mg) Start->Weigh Dissolve Dissolve in HPLC MeOH (Stock: 100 μg/mL) Weigh->Dissolve Dilute Dilute to 10 μg/mL (Working Std) Dissolve->Dilute Scan Scan 200-400 nm (Quartz Cuvette) Dilute->Scan Blank Baseline Correction (Pure MeOH) Blank->Scan Reference Check Check λmax Scan->Check Calc Calculate ε (Beer-Lambert) Check->Calc 225-235 nm Fail Investigate Solvent/Impurity Check->Fail <220 nm or >240 nm Pass Report Results Calc->Pass

Figure 2: Operational workflow for UV-Vis validation of DCPAA.

Performance Validation & Troubleshooting

When comparing DCPAA to alternatives, the validation of the method is as critical as the molecule itself.

Linearity & Range
  • Protocol: Prepare serial dilutions (2, 5, 10, 20, 50

    
    g/mL).
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) > 0.999.
    
  • Insight: DCPAA typically follows Beer's Law up to ~80

    
    g/mL. Beyond this, molecular aggregation (dimerization via the carboxylic acid tail) may cause deviations.
    
Comparison with HPLC-UV

While UV-Vis is faster, it lacks specificity compared to HPLC.

MetricUV-Vis Spectrophotometry HPLC-UV (C18 Column)
Speed < 5 mins15–30 mins
Specificity Low (Total Absorbance)High (Separates impurities)
Solvent Usage < 10 mL> 100 mL (Mobile phase)
Use Case Raw material ID, Solubility checksFinal product purity, Stability studies
Troubleshooting Spectral Anomalies
  • Blue Shift (<220 nm): Indicates loss of conjugation or contamination with non-aromatic impurities. Check if the pyrazole ring has been compromised (e.g., reduction).

  • Shoulder at >250 nm: Indicates contamination with starting materials like 3,5-dichloropyrazole (if unreacted) or oxidation byproducts.

  • No Peak: Ensure Quartz cuvettes are used. Glass absorbs UV light below 320 nm, effectively blinding the detector to DCPAA.

References

  • Noyce, D. S., Ryder, E., & Walker, B. H. (1955). The Ultraviolet Absorption Spectra of Substituted Pyrazoles. The Journal of Organic Chemistry, 20(12), 1681–1686. Link

  • El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 1,3,5-trisubstituted pyrazoles. Acta Pharmaceutica, 62(2), 157-179.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for method validation protocols). Link

  • Bozkurt, E., et al. (2022). Synthesis, Spectral Characterization and Fluorescent Assessment of 1,3,5-Triaryl-2-pyrazoline Derivatives. Journal of the Iranian Chemical Society. (Comparative spectra of chloro-substituted pyrazoles). Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 3,5-Dichloro-1H-pyrazol-1-acetic Acid

[1]

Executive Summary: Immediate Action Plan

Waste Classification: Halogenated Organic Acid RCRA Hazard Code (US): Likely D002 (Corrosive) due to acidity; potential D022 (Chloroform) precursor if degraded, though primarily classified as Halogenated Solvent/Solid Waste .[1] Primary Directive: DO NOT mix with non-halogenated solvents or strong bases.[1] Segregate into a dedicated "Halogenated Acidic" waste stream.[1]

Chemical Characterization & Hazard Profiling

To dispose of a chemical safely, one must understand its reactive properties.[1] 3,5-dichloro-1H-pyrazol-1-acetic acid is a functionalized heteroaromatic compound.[2] Its disposal requirements are dictated by two distinct structural moieties: the carboxylic acid tail and the halogenated pyrazole ring .[1]

FeatureChemical PropertyDisposal Implication
Acidic Moiety Carboxylic acid group (-COOH)Corrosive. pH of aqueous solutions likely < 2.[2]5. Incompatible with bases (exothermic reaction) and cyanides (generates HCN gas).[1]
Halogenation Two Chlorine atoms on the pyrazole ringHalogenated Waste. Requires high-temperature incineration with flue gas scrubbing to capture HCl.[2] Cannot be mixed with standard fuel-blending waste.[2]
Solubility Low water solubility; soluble in organic solvents (DMSO, Methanol)Likely generated as a solid or in organic solution.[1] Do not attempt to flush down drains.[1]
Stability Stable under normal conditionsPersistent. May not degrade easily in the environment; strict "Zero Discharge" to sewer systems.[1]
Pre-Disposal Stabilization & Segregation

The Golden Rule of Chemical Waste: Segregation prevents explosion. The most common accident involving this class of compounds occurs when researchers mistakenly add acidic halogenated waste to a general "Organic Waste" drum containing basic or incompatible materials.[1]

Incompatibility Matrix
  • STRONG BASES (NaOH, KOH): PROHIBITED. Neutralization generates heat and may cause spattering.[1]

  • OXIDIZERS (Peroxides, Nitric Acid): PROHIBITED. Potential for violent oxidation of the organic ring.[1]

  • NON-HALOGENATED SOLVENTS: AVOID. Mixing halogenated compounds with non-halogenated solvents significantly increases the disposal cost for the entire container.[1]

Visualizing the Segregation Logic

The following decision tree illustrates the critical decision points for segregating this specific compound.

WasteSegregationStartWaste Generation:This compoundFormCheckIs it Solid or Liquid?Start->FormCheckSolidSolid WasteFormCheck->SolidPowder/CrystalsLiquidLiquid SolutionFormCheck->LiquidDissolvedSolidBinContainer: Wide-Mouth HDPE JarLabel: 'Solid Halogenated Toxic'Solid->SolidBinpHCheckCheck pHLiquid->pHCheckAcidicAcidic (pH < 4)pHCheck->AcidicNeutralNeutral (pH 6-8)pHCheck->NeutralStreamASTREAM A:Halogenated Acidic Waste(Do NOT mix with Bleach/Bases)Acidic->StreamAStreamBSTREAM B:Halogenated Organic WasteNeutral->StreamB

Figure 1: Decision tree for segregating this compound based on physical state and pH.

Step-by-Step Disposal Workflow
Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Why: The acidic nature of the compound can corrode metal containers over time.[1] HDPE is resistant to both the acid and the organic structure.[1]

  • Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).[1]

Step 2: Labeling (Crucial for Compliance)

Before adding the first drop of waste, apply a hazardous waste label.[1] It must contain:

  • Full Chemical Name: "this compound" (No abbreviations).

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic.

  • Constituents: If in solution, list the solvent (e.g., "5% Compound in DMSO").

Step 3: Transfer Protocol
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Fume Hood: Perform all waste transfers inside a certified fume hood to capture potential vapors.[1]

  • No Bulking: Do not pour this specific waste into a 55-gallon central drum unless explicitly authorized by your EHS officer. Use satellite accumulation containers (4L or smaller).

Step 4: Final Disposal (EHS/Contractor)
  • Method: The waste must be sent to a High-Temperature Incinerator permitted to handle halogenated organics.[2]

  • Mechanism: The incinerator operates at >1000°C. The chlorine atoms are converted to HCl gas, which is then captured by an alkaline scrubber system to prevent acid rain formation.[1]

  • Prohibition: This waste cannot be used for "Fuel Blending" (burning waste for energy in cement kilns) because the halogen content exceeds typical limits for those facilities.[1]

Emergency Response (Spill Procedures)

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area.

  • Protect: Don PPE (Double nitrile gloves, N95 or respirator if powder is airborne).[1]

  • Neutralize (Liquids): Use a spill pillow or sodium bicarbonate (baking soda) to neutralize the acidity.[1] Note: Bubbling (CO2 release) indicates neutralization is working.[1]

  • Collect (Solids): Scoop carefully to avoid dust generation. Do not sweep vigorously.[1]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste bin.

References
  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C.[1] Link

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Halogenated Pyrazoles.[1]Link[1]

  • Princeton University EHS. (n.d.).[1] Chemical Incompatibility Chart.[1][3][4]Link

  • Thermo Fisher Scientific. (2023).[1] Safety Data Sheet Guidelines for Organic Acids.[1][3]Link[1]

A Senior Application Scientist's Guide to Handling 3,5-dichloro-1H-pyrazol-1-acetic acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with great scientific opportunity comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides a comprehensive operational and safety plan for handling 3,5-dichloro-1H-pyrazol-1-acetic acid, a compound whose structural analogs suggest a significant hazard profile. As your Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep, causal understanding of the "why" behind each procedural step, ensuring a self-validating system of safety and best practices in your laboratory.

Hazard Profile: An Evidence-Based Assessment

This synthesized data underscores a profile of a substance that is likely corrosive and acutely toxic upon contact, ingestion, or inhalation. The presence of a carboxylic acid group suggests corrosive properties, while the halogenated pyrazole ring points towards potential irritant and toxic effects.[2][4][5]

Hazard ClassificationPotential Effects & RationaleAssociated Risks
Acute Toxicity Based on analogs, this compound is likely harmful if swallowed, inhaled, or in contact with skin.[1] The dichloro- substitution may enhance toxicity.Systemic poisoning, organ damage.
Skin Corrosion/Irritation Acetic acid moieties are known corrosives.[4][6] Direct contact is expected to cause skin irritation or severe chemical burns.[2][3]Chemical burns, dermatitis, tissue damage.
Serious Eye Damage Direct contact with powders or solutions can cause severe eye irritation or irreversible damage.[6][7][8]Corneal burns, permanent vision loss.
Respiratory Irritation Inhalation of the dust can irritate the nose, throat, and lungs, potentially leading to respiratory distress.[5][7]Coughing, shortness of breath, pulmonary edema.[5]

The Core Directive: Personal Protective Equipment (PPE)

The hierarchy of controls dictates that PPE is the final barrier between the researcher and a chemical hazard.[9][10] Therefore, its selection and use must be meticulous. The following PPE is mandatory for all procedures involving this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood to mitigate inhalation risks.

Tier 1: Foundational PPE for All Operations
  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are the minimum requirement. However, due to the corrosive nature of this compound, a full-face shield worn over safety goggles is strongly recommended, especially when handling the solid or preparing solutions.[10][11] This provides a necessary barrier against splashes.

  • Hand Protection: Double-gloving with powder-free nitrile gloves is required.[9] Nitrile provides good chemical resistance against a range of substances.[12] The outer glove should be removed and disposed of immediately upon exiting the fume hood or in case of known contamination. Always inspect gloves for tears or punctures before use.[1]

  • Body Protection: A flame-resistant laboratory coat is mandatory. For procedures with a higher risk of splashing, such as large-scale solution preparation or transfers, a chemically resistant apron should be worn over the lab coat.[12]

Tier 2: Enhanced Respiratory Protection

When handling larger quantities of the solid compound (typically >1 gram) or when there is a potential for dust generation that cannot be fully contained within a fume hood, respiratory protection is essential.

  • Respirator: A NIOSH-certified N95 or N100 respirator is recommended to protect against airborne particulates.[9][10] All personnel requiring the use of a respirator must be fit-tested and trained in accordance with their institution's respiratory protection program.

Operational Blueprint: From Receipt to Disposal

A structured workflow is critical to minimizing exposure and ensuring reproducible safety.

Workflow: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_hood Prepare Fume Hood (Verify Airflow, Clear Workspace) prep_ppe->prep_hood prep_materials Gather Materials (Chemical, Spatula, Weigh Paper, Solvent, Glassware) prep_hood->prep_materials weigh Weigh Solid Compound (Use anti-static weigh boat) prep_materials->weigh Begin Handling dissolve Slowly Add Solid to Solvent (Control additions to prevent splashing) weigh->dissolve mix Mix Solution (Use magnetic stirrer) dissolve->mix decontaminate Decontaminate Workspace & Equipment mix->decontaminate Complete Handling dispose_waste Segregate & Dispose of Waste (Solid, Liquid, Contaminated PPE) decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol for Solution Preparation
  • Preparation: Before bringing the chemical into the workspace, don all required PPE (Tier 1). Prepare the chemical fume hood by ensuring it is operational and the sash is at the appropriate height.

  • Weighing: Tare a suitable weigh boat on an analytical balance inside the fume hood. Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust.

  • Dissolution: Place a stir bar in the receiving flask containing the desired solvent. Slowly and carefully add the weighed solid to the solvent while it is stirring. This prevents clumping and minimizes the risk of splashing.

  • Completion: Once the solid is fully dissolved, cap the container.

  • Decontamination: Wipe down the spatula, weigh boat, and any other surfaces that may have come into contact with the chemical using a suitable decontaminating solution (e.g., a mild base like sodium bicarbonate solution, followed by 70% ethanol).

  • Waste Disposal: Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Emergency Protocols: Spill Management
  • Small Spill (<1g solid or <10mL dilute solution):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area of the spill.

  • Large Spill:

    • Evacuate the immediate area and alert laboratory personnel and safety officers.

    • If the spill is outside a fume hood, close the laboratory doors to contain any potential vapors or dust.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill, using appropriate PPE including respiratory protection.[13]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: All solutions and unused solid this compound must be disposed of as hazardous chemical waste. Follow your institution's guidelines for waste stream segregation. Do not pour this chemical down the drain.[3][6]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a sealed bag and disposed of in the solid hazardous waste stream.[13]

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by a triple rinse with water.

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation. This framework is designed to be the foundation of your laboratory's safety culture, ensuring that your pursuit of scientific advancement is built upon an unwavering commitment to the well-being of your research team.

References

  • ScienceLab.com. Material Safety Data Sheet: Acetic acid. [Link]

  • JT Baker. Material Safety Data Sheet: Acetic Acid, Glacial. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetic Acid. [Link]

  • Canadian Association of Pharmacy in Oncology. Safe handling of hazardous drugs. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: dichloroacetic acid. [Link]

  • Public Health England. Incident management: acetic acid. [Link]

  • Connor, T. H. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.